Home > Products > Screening Compounds P41441 > 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine
3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine -

3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine

Catalog Number: EVT-5460572
CAS Number:
Molecular Formula: C16H17Cl2N3
Molecular Weight: 322.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine is a synthetic organic compound belonging to the class of dihydropyridines. [] These compounds are known for their calcium channel antagonist activity, making them valuable research tools in investigating various physiological and pathological processes. [] Specifically, 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine has been studied as a potential antihypertensive agent due to its ability to relax vascular smooth muscle. [] This compound serves as a useful model for understanding the structure-activity relationship of dihydropyridines and their interactions with calcium channels.

Synthesis Analysis

The synthesis of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine typically involves a multi-step process starting from commercially available precursors. [, ] One approach involves the initial preparation of a substituted dihydropyridine ring system, followed by the introduction of the 2-(2-pyridinyl)-1-piperidinylmethyl substituent. [] The specific synthetic route and conditions can vary depending on the desired yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine comprises a central dihydropyridine ring with two chlorine atoms at positions 3 and 5. [] At the 4-position, a [2-(2-pyridinyl)-1-piperidinyl]methyl group is attached, creating a complex heterocyclic structure. [] This specific structural arrangement contributes to the compound's unique pharmacological properties.

Mechanism of Action

The primary mechanism of action of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine involves its interaction with L-type voltage-gated calcium channels. [] It binds to these channels, inhibiting the influx of calcium ions into cells. [] This inhibition results in a relaxation of vascular smooth muscle, leading to a decrease in blood pressure. [] The specific binding site and affinity of this compound for different calcium channel subtypes contribute to its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine influence its behavior in various research settings. [] These properties include its solubility in different solvents, its stability under various conditions, its melting point, and its potential for degradation. Understanding these properties is crucial for handling, storage, and experimental design.

Applications

3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine serves as a valuable tool in scientific research, particularly in the field of cardiovascular pharmacology. [] Its primary application is in investigating the mechanisms underlying hypertension and exploring potential therapeutic targets. [, ] This compound has been used:

  • To study the structure-activity relationship of dihydropyridines: By comparing the activity of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine to that of other dihydropyridine derivatives, researchers can gain insights into the structural features required for optimal calcium channel antagonism. []
  • To investigate the role of calcium channels in vascular tone: The ability of 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine to relax blood vessels makes it a valuable tool for exploring the physiological role of calcium channels in regulating vascular tone. []
  • To screen for new antihypertensive agents: This compound can serve as a lead compound for developing novel dihydropyridine-based antihypertensive drugs with improved efficacy, safety, and pharmacokinetic properties. [, ]
Future Directions
  • Developing more selective calcium channel antagonists: By understanding the specific interactions of this compound with different calcium channel subtypes, researchers can design derivatives with enhanced selectivity and reduced side effects. [, ]
  • Investigating its pharmacokinetic and metabolic profile: This research is crucial for understanding the absorption, distribution, metabolism, and excretion of this compound, ultimately aiding in the development of safe and effective drug candidates. []

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester (Benidipine)

Compound Description: 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, also known as Benidipine hydrochloride (KW-3049), is a potent calcium antagonist. [] It exhibits significant antihypertensive effects. [] This compound exists as stereoisomers, with the alpha isomer showing much stronger hypotensive activity than the beta isomer. [] Further separation into optical isomers revealed that the (+)-alpha isomer, specifically (S)-(S)-1, possessed 30 to 100 times stronger hypotensive activity compared to (-)-alpha in spontaneously hypertensive rats. []

Relevance: This compound shares a core dihydropyridine ring structure with the target compound, 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine. Both compounds also feature a substituted piperidine ring linked to the dihydropyridine core, though the connection points and substituents on both rings differ. The research highlighting the stereochemical influence on Benidipine's activity underscores the potential for similar structure-activity relationships in the target compound and its potential derivatives. []

4-(Dihydropyridinyl)-1,4-dihydropyridines

Compound Description: These compounds are a class of dihydropyridines characterized by a dihydropyridine substituent at the 4-position of the core 1,4-dihydropyridine ring. They were synthesized through sodium borohydride reduction of 3,5-disubstituted 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)pyridines. [] These compounds demonstrate calcium antagonist activity, with the 4-(dihydro-3-pyridinyl) isomers generally being more active than the 4-(dihydro-4-pyridinyl) isomers. [] Their structure-activity relationship studies revealed that increasing the size of the ester substituents at the C-3 and C-5 positions, as well as having non-identical ester substituents, led to increased calcium antagonist activity. []

Relevance: Similar to the target compound 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine, the 4-(dihydropyridinyl)-1,4-dihydropyridines possess a core dihydropyridine ring. [] The target compound features a 2-(2-pyridinyl)-1-piperidinyl substituent at the 4-position, conceptually comparable to the dihydropyridinyl substituent in these related compounds. [] Investigating how varying substituents on the dihydropyridine core and the 4-position substituent in the target compound could impact its biological activity, drawing parallels from the structure-activity relationships observed in the 4-(dihydropyridinyl)-1,4-dihydropyridines.

(2S)-7-([4,4‘-Bipiperidin]-1-ylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (Lotrafiban)

Compound Description: Lotrafiban, a potent GPIIb/IIIa receptor antagonist, was developed through a multi-step synthesis involving a key intermediate, (2S)-2,3,4,5-tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid. [] This intermediate was subsequently subjected to palladium-catalyzed aminocarbonylation with 4,4′-pyridylpiperidine, a compound structurally similar to the piperidinylpyridine moiety in the target compound. []

Relevance: Although Lotrafiban and 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine belong to different chemical classes, the synthesis of Lotrafiban highlights the utilization of 4,4′-pyridylpiperidine, a compound structurally related to the 2-(2-pyridinyl)-1-piperidinyl substituent present in the target compound. [] This suggests the potential exploration of similar synthetic strategies and building blocks for the preparation of analogs or derivatives of the target compound.

Fluroxypyr

Compound Description: Fluroxypyr, chemically named [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, is an auxinic herbicide. [] An enzyme-linked immunosorbent assay (ELISA) was developed for its quantification in soil and water. [] The assay exhibited high sensitivity and specificity for fluroxypyr, with significant cross-reactivity observed only with its metabolite, 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine. []

Relevance: Fluroxypyr shares a structural similarity with 3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine, specifically the presence of a 3,5-dichloropyridine moiety. [] Despite belonging to different chemical classes and possessing different functionalities, this shared structural motif suggests a potential common origin or synthetic pathway for both compounds.

Properties

Product Name

3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine

IUPAC Name

3,5-dichloro-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]pyridine

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C16H17Cl2N3/c17-13-9-19-10-14(18)12(13)11-21-8-4-2-6-16(21)15-5-1-3-7-20-15/h1,3,5,7,9-10,16H,2,4,6,8,11H2

InChI Key

KFXTZSPWKHBEBF-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CC=CC=N2)CC3=C(C=NC=C3Cl)Cl

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)CC3=C(C=NC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.